Pyridine, 2-(thionitroso)-
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Overview
Description
Pyridine,2-(thionitroso)-(9ci): is a heterocyclic organic compound containing a pyridine ring substituted with a thionitroso group. Pyridine derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine,2-(thionitroso)-(9ci) typically involves the introduction of a thionitroso group into the pyridine ring. One common method is the reaction of pyridine with thionitrosyl chloride under controlled conditions. This reaction requires an inert atmosphere and a suitable solvent, such as dichloromethane, to facilitate the formation of the desired compound .
Industrial Production Methods: Industrial production of Pyridine,2-(thionitroso)-(9ci) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Pyridine,2-(thionitroso)-(9ci) can undergo various chemical reactions, including:
Oxidation: The thionitroso group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thionitroso group to thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfonyl derivatives, thiol derivatives, amine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
Chemistry: Pyridine,2-(thionitroso)-(9ci) is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, Pyridine,2-(thionitroso)-(9ci) is studied for its potential antimicrobial and antiviral properties. It has shown promise in inhibiting the growth of various microbial strains and viruses .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, Pyridine,2-(thionitroso)-(9ci) is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of Pyridine,2-(thionitroso)-(9ci) involves its interaction with specific molecular targets, such as enzymes and receptors. The thionitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can disrupt key cellular pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Pyridine-2-thiol: Shares a similar pyridine ring structure but with a thiol group instead of a thionitroso group.
Thieno[2,3-b]pyridine: Contains a fused thiophene ring with a pyridine ring, exhibiting different reactivity and biological properties.
Uniqueness: Pyridine,2-(thionitroso)-(9ci) is unique due to the presence of the thionitroso group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other pyridine derivatives may not be as effective.
Properties
Molecular Formula |
C5H4N2S |
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Molecular Weight |
124.17 g/mol |
IUPAC Name |
2-thionitrosopyridine |
InChI |
InChI=1S/C5H4N2S/c8-7-5-3-1-2-4-6-5/h1-4H |
InChI Key |
DXSAKQUYDKJCGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N=S |
Origin of Product |
United States |
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